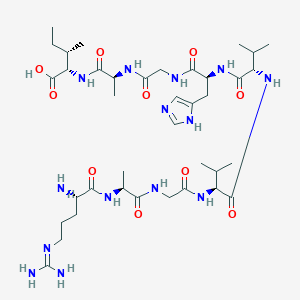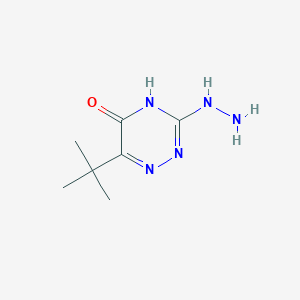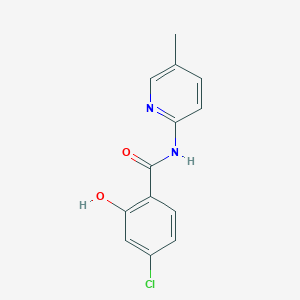
2-(3-Fluoropropyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoropropyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring substituted with a 3-fluoropropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropropyl)naphthalene can be achieved through several methods. One common approach involves the reaction of naphthalene with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(3-Fluoropropyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the fluoropropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated, nitrated, or sulfonated naphthalene derivatives.
科学的研究の応用
2-(3-Fluoropropyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Fluoropropyl)naphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or enzymes, leading to changes in their activity. The fluoropropyl group can enhance the compound’s binding affinity and selectivity towards certain targets, making it useful in various applications.
類似化合物との比較
Similar Compounds
- 2-(3-Fluoropropoxy)naphthalene
- 3-(2-Naphthyloxy)propyl fluoride
- 3-Fluoropropyl 2-naphthyl ether
Uniqueness
2-(3-Fluoropropyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom in the propyl chain can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
561009-56-1 |
|---|---|
分子式 |
C13H13F |
分子量 |
188.24 g/mol |
IUPAC名 |
2-(3-fluoropropyl)naphthalene |
InChI |
InChI=1S/C13H13F/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10H,3-4,9H2 |
InChIキー |
UXHNVNFRIUEEDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)

![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B14214036.png)
![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)



![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)

![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)
![2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B14214079.png)


